molecular formula C8H8N2O B117686 7,8-Dihydro-1,6-naphthyridin-5(6H)-one CAS No. 155058-02-9

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Cat. No. B117686
M. Wt: 148.16 g/mol
InChI Key: GYQAXMJLFPXZAU-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,6-naphthyridin-5(6H)-one is an organic compound with the CAS Number: 155058-02-9 . It has a molecular weight of 148.16 and its IUPAC name is 7,8-dihydro [1,6]naphthyridin-5 (6H)-one .


Molecular Structure Analysis

The molecule contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment . The InChI code for the compound is 1S/C8H8N2O/c11-8-6-2-1-4-9-7 (6)3-5-10-8/h1-2,4H,3,5H2, (H,10,11) .

Scientific Research Applications

Synthesis Methods

  • A variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been synthesized using a new 3-step, 2-pot method, indicating the compound's versatility in organic synthesis (Murray, Rose, & Curto, 2023).
  • Short pathways for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones from simple pyridine precursors have been developed, showcasing the compound's accessibility from basic chemical building blocks (Showalter, 2006).

Biomedical Applications

  • 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives have been found effective as c-Met kinase inhibitors, highlighting their potential in cancer therapy (Wang et al., 2013).
  • Naphthyridines, including 7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have been reviewed for their diverse biomedical applications, emphasizing their significance in the pharmaceutical field (Oliveras et al., 2021).

Spectroscopic and Theoretical Studies

  • Spectroscopic studies of derivatives of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been conducted, providing insights into their chemical properties and interactions (Santo et al., 2003).

Novel Synthesis Approaches

  • An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones and amines in water demonstrates an eco-friendly approach to producing these compounds (Mukhopadhyay, Das, & Butcher, 2011).

Crystal Structure Analysis

  • Crystal structure analysis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives has been undertaken, providing valuable information for pharmaceutical applications (Guillon et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQAXMJLFPXZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436390
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

CAS RN

155058-02-9
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RS Roberts, S Sevilla, M Ferrer, J Taltavull… - Journal of Medicinal …, 2018 - ACS Publications
Rational design of a novel template of naphthyridinones rapidly led to PDE4 inhibitors with subnanomolar enzymatic potencies. X-ray crystallography confirmed the binding mode of this …
Number of citations: 16 pubs.acs.org
HD Showalter - 2006 - deepblue.lib.umich.edu
Short pathways are described for the synthesis of a representative example of each of the 7,8‐dihydro‐and 1,2,3,4‐tetrahydro‐1,6‐naphthyridine‐5(6 H )‐one ring systems from simple …
Number of citations: 14 deepblue.lib.umich.edu
KH Nietsch, R Troschütz, HJ Roth - Archiv der Pharmazie, 1985 - Wiley Online Library
N4-substituierte Vertreter von Zigeuner et al.?) aus 4-Hydroxy-6, 6-dimethyl-5, 6-dihydro-2 ( 1H)-pyridon (4-Azadimedon)(1) und primaren Aminen hergestellt worden. Das primare …
Number of citations: 8 onlinelibrary.wiley.com
JC Murray, CR Rose, JM Curto - The Journal of Organic …, 2023 - ACS Publications
A variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones with quaternary centers and aryl substitutions at the benzylic carbon were …
Number of citations: 4 pubs.acs.org
G Szabó, O Éliás, P Erdélyi, A Potor… - Journal of Medicinal …, 2022 - ACS Publications
The discovery and characterization of novel naphthyridine derivatives with selective α5-GABA A R negative allosteric modulator (NAM) activity are disclosed. Utilizing a scaffold-hopping …
Number of citations: 4 pubs.acs.org
M Turlington, C Malosh, J Jacobs… - Journal of Medicinal …, 2014 - ACS Publications
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu 5 ) represent a promising therapeutic strategy for the treatment of schizophrenia. Starting from an …
Number of citations: 15 pubs.acs.org
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
KH Park, MJ Kurth - Drugs Fut, 2000 - access.portico.org
Drug discovery using solid-phase synthesis for library production and high-throughput screening for evaluation is at its zenith (1, 2). The synthetic aspects of this endeavor require …
Number of citations: 22 access.portico.org
PJ Conn, SD Kuduk, D Doller - Annual reports in medicinal chemistry, 2012 - Elsevier
Terms such as “nondruggable GPCRs” describe a unique group of GPCRs having strong biological hypothesis validation, but for which medicinal chemistry efforts based on orthosteric …
Number of citations: 22 www.sciencedirect.com
CS Marques, D Peixoto, AJ Burke - researchgate.net
General considerations: All the reagents were obtained from Aldrich, Fluka, Acros and Alfa Aeser. The solvents used were dried using current laboratory techniques. 1 All the reagents …
Number of citations: 0 www.researchgate.net

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